2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone
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Overview
Description
2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone is a complex organic compound that features a naphthoquinone core substituted with a chloro group and a piperidino-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone typically involves multiple steps, starting with the preparation of the naphthoquinone core. The key steps include:
Formation of the Naphthoquinone Core: This can be achieved through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidino-Indole Moiety: This step involves the reaction of the chloro-naphthoquinone with a piperidino-indole derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more highly oxidized quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinone derivatives are known to be effective.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins involved in redox reactions due to its quinone core.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone: can be compared with other naphthoquinone derivatives such as:
Uniqueness
Structural Uniqueness: The combination of a naphthoquinone core with a piperidino-indole moiety is unique and not commonly found in other compounds.
Functional Uniqueness: The specific substitution pattern and the presence of the indole moiety may confer unique biological activities not seen in other naphthoquinone derivatives.
Properties
IUPAC Name |
2-chloro-3-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-20-21(23(29)18-7-3-2-6-17(18)22(20)28)26-12-9-16(10-13-26)24(30)27-14-11-15-5-1-4-8-19(15)27/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONCEGUBVVOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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